molecular formula C26H31NO4 B4112803 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide

4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide

Cat. No.: B4112803
M. Wt: 421.5 g/mol
InChI Key: XJQRFOAAVKKFNE-UHFFFAOYSA-N
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Description

4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. The compound consists of an adamantyl group, a dimethoxyphenyl group, and a methoxybenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Coupling with Dimethoxyphenyl Group: The intermediate is then coupled with a 2,5-dimethoxyphenyl derivative through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, while the dimethoxyphenyl and methoxybenzamide moieties contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide
  • 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-ethoxybenzamide
  • 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-chlorobenzamide

Uniqueness

4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the dimethoxyphenyl and methoxybenzamide moieties contribute to its reactivity and potential biological activities.

Properties

IUPAC Name

4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-29-20-5-7-23(30-2)22(12-20)27-25(28)21-6-4-19(11-24(21)31-3)26-13-16-8-17(14-26)10-18(9-16)15-26/h4-7,11-12,16-18H,8-10,13-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQRFOAAVKKFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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